C.I. Direct Red 243

Vue d'ensemble

Description

C.I. Direct Red 243 is a synthetic azo dye widely used in the textile industry for dyeing cellulosic fibers such as cotton, viscose, and silk. It is known for its bright red hue and excellent lightfastness, making it a popular choice for various applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of C.I. Direct Red 243 involves multiple steps, starting with the diazotization of o-aminophenol-4-sulfonic acid and 4-methoxyaniline-2-sulfonic acid. These diazonium salts are then coupled with J acid. The resulting compounds are further condensed with cyanuric chloride and ethanolamine to form the final product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The process includes salting out, filtering, drying, and crushing to obtain the final dye product .

Analyse Des Réactions Chimiques

Types of Reactions: C.I. Direct Red 243 undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can break the azo bonds, resulting in the formation of aromatic amines.

Substitution: The dye can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

Substitution: Nucleophiles like hydroxide ions can facilitate substitution reactions.

Major Products Formed:

Oxidation Products: Various oxidized derivatives of the original dye.

Reduction Products: Aromatic amines.

Substitution Products: Modified dye molecules with different functional groups.

Applications De Recherche Scientifique

C.I. Direct Red 243 has several scientific research applications:

Chemistry: Used as a pH indicator and in adsorption studies to investigate the removal of dyes from wastewater.

Biology: Employed as a biological stain for visualizing cellular components.

Medicine: Investigated for its potential use in diagnostic assays.

Industry: Widely used in the textile industry for dyeing fabrics and in the paper and leather industries

Mécanisme D'action

The mechanism of action of C.I. Direct Red 243 involves its interaction with the substrate through hydrogen bonding and Van der Waals forces. The dye molecules align themselves along the fibers, maximizing these interactions to achieve effective coloration. The presence of sulfonate groups enhances the solubility of the dye in water, facilitating its application .

Comparaison Avec Des Composés Similaires

- C.I. Direct Blue 1

- C.I. Direct Orange 25

- C.I. Direct Yellow 12

Comparison: C.I. Direct Red 243 is unique due to its bright red hue and excellent lightfastness. Compared to other direct dyes like C.I. Direct Blue 1 and C.I. Direct Orange 25, it offers superior performance in terms of color retention and stability under light exposure. Its molecular structure, which includes multiple azo groups and sulfonate functionalities, contributes to its distinct properties .

Activité Biologique

C.I. Direct Red 243, a synthetic dye belonging to the azo class, is widely used in textile and other industries. Its chemical composition is represented by the molecular formula and has a molecular weight of 1116.91 g/mol. This article explores the biological activity of this compound, focusing on its toxicological properties, mutagenicity, and potential health risks based on diverse research findings.

- Chemical Name : this compound

- CAS Registry Number : 86543-85-3

- Molecular Structure : Double azo class

- Applications : Primarily used for dyeing and printing cellulose fibers.

Acute Toxicity

Acute toxicity studies have demonstrated that high concentrations of this compound can affect various biological parameters in animal models. In a study involving F344 rats and B6C3F1 mice, exposure to doses of up to 100,000 ppm did not result in significant mortality or adverse effects on body weight or feed consumption over short-term studies . However, hematological parameters showed notable changes:

- Hematocrit and Hemoglobin : Decreased in higher dosage groups (50,000 ppm and above) in rats.

- Leukocyte Counts : Increased in specific dose groups, indicating a potential immune response.

Long-term Studies

Long-term carcinogenicity studies indicated equivocal evidence of carcinogenic activity in male F344 rats, particularly with a marginal increase in renal tubule cell neoplasms . No significant evidence of carcinogenicity was observed in female rats or male and female mice under similar conditions.

Mutagenicity

This compound has been shown to exhibit mutagenic properties. It was found to be mutagenic in several strains of Salmonella typhimurium (TA100, TA1537, TA98) both with and without metabolic activation (S9) but was not mutagenic in strain TA1535 . Additionally, it induced sister chromatid exchanges in Chinese hamster ovary cells without S9 activation.

Case Study 1: Hematological Effects

In a study assessing the hematological effects of this compound on rats, it was observed that:

- Dose Levels : Rats were administered varying doses (0, 10,000, 25,000, and 50,000 ppm).

- Findings : Significant decreases in hematocrit values were noted at higher doses; however, organ weights remained comparable to controls .

| Dose (ppm) | Hematocrit (%) | Organ Weight (g) |

|---|---|---|

| Control | 45 | 150 |

| 10,000 | 44 | 148 |

| 25,000 | 42 | 147 |

| 50,000 | 39 | 145 |

Case Study 2: Environmental Impact

Research into the adsorption characteristics of this compound onto natural clay indicated that the dye exhibits significant adsorption at lower pH levels. This property has implications for environmental remediation strategies aimed at mitigating dye pollution from industrial effluents .

Propriétés

IUPAC Name |

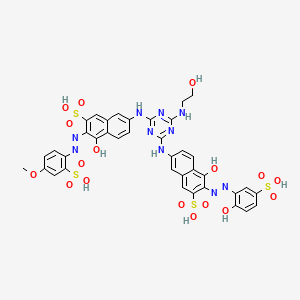

4-hydroxy-7-[[4-(2-hydroxyethylamino)-6-[[5-hydroxy-6-[(2-hydroxy-5-sulfophenyl)diazenyl]-7-sulfonaphthalen-2-yl]amino]-1,3,5-triazin-2-yl]amino]-3-[(4-methoxy-2-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H32N10O17S4/c1-65-22-4-8-26(29(16-22)67(56,57)58)45-47-32-30(68(59,60)61)14-18-12-20(2-6-24(18)34(32)51)40-37-42-36(39-10-11-49)43-38(44-37)41-21-3-7-25-19(13-21)15-31(69(62,63)64)33(35(25)52)48-46-27-17-23(66(53,54)55)5-9-28(27)50/h2-9,12-17,49-52H,10-11H2,1H3,(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H3,39,40,41,42,43,44) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWSOTQFVOVGETB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC4=NC(=NC(=N4)NCCO)NC5=CC6=CC(=C(C(=C6C=C5)O)N=NC7=C(C=CC(=C7)S(=O)(=O)O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H32N10O17S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1029.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86543-85-3 | |

| Record name | C.I. Direct Red 243 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086543853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Direct Red 243 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.779 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.